molecular formula C10H6BrClN2O2 B5868367 5-bromo-2-chloro-N-3-isoxazolylbenzamide

5-bromo-2-chloro-N-3-isoxazolylbenzamide

Cat. No. B5868367
M. Wt: 301.52 g/mol
InChI Key: BKUKNUOSMWPHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-3-isoxazolylbenzamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized using a complex chemical process, and its mechanism of action is still being studied. In

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-3-isoxazolylbenzamide is still being studied. However, it has been shown to inhibit the activity of an enzyme called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins, including those that are important for cancer cell growth and survival. By inhibiting HSP90, 5-bromo-2-chloro-N-3-isoxazolylbenzamide may prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-chloro-N-3-isoxazolylbenzamide are still being studied. However, it has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-chloro-N-3-isoxazolylbenzamide in lab experiments is its specificity for HSP90. This compound has been shown to selectively inhibit HSP90 without affecting other proteins. However, one limitation is its complex chemical synthesis, which may make it difficult to produce in large quantities.

Future Directions

There are many future directions for the study of 5-bromo-2-chloro-N-3-isoxazolylbenzamide. One direction is the further study of its mechanism of action and its effects on cancer cells and neurodegenerative diseases. Another direction is the development of more efficient synthesis methods for this compound. Finally, this compound could be studied for its potential use in combination with other cancer treatments to improve their efficacy.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-3-isoxazolylbenzamide involves a series of chemical reactions. The starting material is 2-chloro-5-bromo-benzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with hydroxylamine to form the corresponding isoxazole. Finally, the isoxazole is reacted with an amine to form the target compound, 5-bromo-2-chloro-N-3-isoxazolylbenzamide.

Scientific Research Applications

5-bromo-2-chloro-N-3-isoxazolylbenzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-bromo-2-chloro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O2/c11-6-1-2-8(12)7(5-6)10(15)13-9-3-4-16-14-9/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUKNUOSMWPHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.